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Compound of Interest

Compound Name: 4-Chloro-5-iodoquinoline

CAS No.: 143946-46-7

Cat. No.: B599432

Get Quote

Technical Characterization Guide: 4-Chloro-5-
iodoquinoline
CAS: 143946-46-7 | Formula: C

H

ClIN | MW: 289.50 g/mol [1]

Executive Summary & Application Context
4-Chloro-5-iodoquinoline is a high-value heterocyclic intermediate, primarily utilized in the

synthesis of kinase inhibitors and fused polycyclic systems.[1] Its reactivity is defined by the

differential susceptibility of the C4-chloride (nucleophilic aromatic substitution, S

Ar) and the C5-iodide (metal-catalyzed cross-coupling, e.g., Suzuki-Miyaura, Sonogashira).[1]

This guide provides a comprehensive spectroscopic profile (MS, IR, NMR) to assist in the

structural validation and purity assessment of this compound. Note that due to the steric bulk of
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the iodine at the peri-position (C5) relative to the chlorine at C4, specific spectral anomalies

(such as hindered rotation or broadened signals in dynamic environments) may be observed.

Synthesis & Impurity Profile (Context for Analysis)
Understanding the synthetic origin is critical for interpreting "ghost peaks" in spectroscopic

data. The standard synthesis involves the chlorination of 5-iodoquinolin-4-ol using phosphorus

oxychloride (POCl

).[1]

Common Impurities:

Hydrolysis Product: 5-Iodoquinolin-4-ol (Reversion due to moisture).[1]

Regioisomers: 4-Chloro-7-iodoquinoline (if starting material purity is compromised).[1]

Phosphorylated Intermediates: Residual dichlorophosphoryl species if workup is insufficiently

basic.[1]

Synthesis & Impurity Workflow
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Figure 1: Synthetic pathway and potential impurity origins relevant to spectral analysis.

Mass Spectrometry (MS) Analysis
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The mass spectrum of 4-Chloro-5-iodoquinoline is definitive due to the unique isotopic

signature of Chlorine and the mass defect of Iodine.[1]

Key Diagnostic Features[2][3][4][5][6]
Molecular Ion (M

): The parent peak appears at m/z 289.[1]

Isotope Pattern (M+2): A distinct M+2 peak at m/z 291 is observed with an intensity approx.

33% of the parent peak, characteristic of the

Cl /

Cl natural abundance ratio (3:1).

Fragmentation:

[M - Cl]

: Loss of chlorine radical (35/37 Da) leads to a fragment at m/z 254.[1]

[M - I]

: Loss of iodine radical (127 Da) leads to a fragment at m/z 162 (4-chloroquinoline core).
[1]

[M - Cl - I]

: Sequential loss leads to the quinolyne radical cation at m/z 127.[1]

Fragmentation Pathway
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Figure 2: Electron Ionization (EI) fragmentation pathway showing primary mass losses.[1]

Infrared Spectroscopy (IR)
The IR spectrum is dominated by aromatic ring vibrations and carbon-halogen stretches.[1] The

"Fingerprint Region" (< 1500 cm

) is most critical for identification.[1]
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Frequency (cm

)
Assignment Notes

3050 - 3010 C-H Stretch (Aromatic)
Weak, sharp bands typical of

heteroaromatics.

1580 - 1560 C=C / C=N Stretch
Quinoline ring skeletal

vibrations.[1] Strong intensity.

1080 - 1050 C-Cl Stretch
Aryl chloride band. Often sharp

and distinct.

~500 - 600 C-I Stretch

Aryl iodide band.[1] Often

weak/broad, located in the far

IR or lower fingerprint region.

830 - 750 C-H Out-of-Plane Bending

Diagnostic for substitution

patterns (e.g., adjacent

hydrogens).

Nuclear Magnetic Resonance (NMR)
Note: The values below are reference shifts derived from substituent increment analysis of the

quinoline scaffold. In a drug development setting, these shifts validate the regiochemistry of the

4,5-disubstitution.

H NMR Data (400 MHz, CDCl )
The 4,5-disubstitution pattern breaks the symmetry and creates specific coupling constants.

H2 (Proton adjacent to N): The most deshielded signal.

H3 (Proton at C3): Coupled only to H2 (in the pyridine ring).[1]

H6, H7, H8: The benzene ring protons. The Iodine at C5 exerts a "heavy atom effect" and

steric compression on H6.
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Position
Shift (

, ppm)
Multiplicity (Hz)

Structural
Insight

H-2 8.85 - 8.95 Doublet (d) 4.5

Deshielded by

adjacent

Nitrogen.[1]

H-8 8.15 - 8.25 Doublet (d) or dd 8.5, 1.2

Peri-position to

Nitrogen;

typically

downfield.[1]

H-6 7.95 - 8.05 Doublet (d) 7.5

Ortho to Iodine.

[1] Deshielded by

steric/anisotropic

effect of I.

H-7 7.70 - 7.80 DD / Triplet 8.5, 7.5 Meta to Iodine.[1]

H-3 7.55 - 7.65 Doublet (d) 4.5

Ortho to

Chlorine.[1]

Upfield relative to

H2.[1]

Interpretation Logic:

H2 vs H3: Look for the pair of doublets with

Hz. The signal near 8.9 ppm is H2.

H6 vs H8: H8 is usually broadened by long-range coupling to the nitrogen lone pair or H7.[1]

H6 is distinct due to its proximity to the Iodine atom.

Steric Check: If the signal for H6 appears significantly broadened or shifted downfield

compared to unsubstituted quinoline, it confirms the presence of the bulky Iodine at C5.

C NMR Data (100 MHz, CDCl )
C-2: ~150-152 ppm (Deshielded by N).[1]
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C-4: ~140-143 ppm (Deshielded by Cl).[1]

C-5: ~95-105 ppm (Key Diagnostic).[1] Carbon bonded to Iodine is typically significantly

shielded (upfield shift) due to the heavy atom effect, often appearing near 100 ppm, which is

anomalous for an aromatic carbon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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